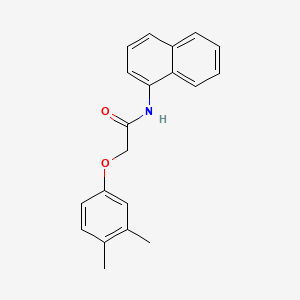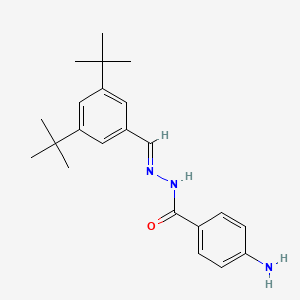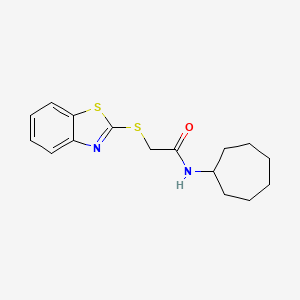![molecular formula C20H16F2O3 B5882126 9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5882126.png)
9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as DBCO, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. DBCO is a member of the cyclopenta[c]chromen-4-one family, which has been shown to have potential therapeutic applications in various fields such as cancer treatment, neurodegenerative diseases, and inflammation.
作用機序
The mechanism of action of 9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not fully understood, but it is believed to involve the formation of a covalent bond between the 9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one molecule and the target biomolecule. This covalent bond is stable and irreversible, which makes 9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one an attractive tool for bioconjugation. The high reactivity of 9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one towards azide groups is due to the presence of a strained alkyne bond in the molecule, which is highly reactive towards nucleophiles.
Biochemical and Physiological Effects:
9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has not been extensively studied for its biochemical and physiological effects, as it is primarily used as a research tool. However, some studies have suggested that 9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one may have anti-inflammatory properties, which could make it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of using 9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in lab experiments is its high reactivity towards azide groups, which allows for efficient and specific bioconjugation. 9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is also stable and easy to handle, which makes it a convenient tool for research. However, one limitation of using 9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is its relatively high cost, which may limit its use in some research applications.
将来の方向性
There are many potential future directions for research involving 9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. One area of interest is the development of novel imaging agents for cancer diagnosis and treatment. 9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one could also be used to develop targeted drug delivery systems, which could improve the efficacy and safety of existing drugs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, which could lead to the development of new therapeutic agents.
合成法
9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be synthesized through a series of chemical reactions that involve the conversion of commercially available starting materials. The most common method of synthesis involves the reaction of 7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one with 2,6-difluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions.
科学的研究の応用
9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been widely used in scientific research as a tool for bioconjugation and imaging. Bioconjugation refers to the process of covalently linking two or more molecules together, typically a protein and a small molecule. 9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to be an effective bioconjugation reagent due to its high reactivity towards azide groups, which are commonly found in biomolecules. This property has been exploited to develop novel imaging agents for various applications such as cancer diagnosis and drug delivery.
特性
IUPAC Name |
9-[(2,6-difluorophenyl)methoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2O3/c1-11-8-17(24-10-14-15(21)6-3-7-16(14)22)19-12-4-2-5-13(12)20(23)25-18(19)9-11/h3,6-9H,2,4-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXXHQJKQARMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5882050.png)


![4-methoxy-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5882082.png)

![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B5882090.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5882094.png)
![7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5882096.png)
![N,N-diethyl-N'-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B5882107.png)



